Dipsanoside A

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(E)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCDHIJCNLFPY-OWONSMEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(/C=O)\[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H90O37 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1475.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Dipsanosides A and B: Novel Tetrairidoid Glucosides from Dipsacus asper

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of two novel tetrairidoid glucosides, Dipsanoside A and Dipsanoside B, isolated from the perennial plant Dipsacus asper. This document consolidates the structural, spectroscopic, and initial biological evaluation data, offering a foundational resource for further research and development.

Introduction

Dipsacus asper Wall., a plant widely distributed in China, has a long history of use in traditional medicine for various therapeutic purposes. Phytochemical investigations of this plant have led to the isolation of numerous bioactive compounds. This guide focuses on the first reported tetrairidoid glucosides, this compound and Dipsanoside B, representing a unique class of complex iridoid tetramers. Their discovery opens new avenues for exploring the chemical diversity and potential therapeutic applications of iridoid glycosides.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound and Dipsanoside B was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized below for comparative analysis.

Table 1: Physicochemical Properties of this compound and B

| Property | This compound | Dipsanoside B |

| Molecular Formula | C₅₉H₈₄O₃₅ | C₅₉H₈₄O₃₅ |

| Molecular Weight | 1360.45 | 1360.45 |

| Appearance | White amorphous powder | White amorphous powder |

| Optical Rotation | [α]²⁰D -135.3° (c 0.1, MeOH) | [α]²⁰D -128.7° (c 0.1, MeOH) |

| UV (λmax, MeOH) | 236 nm | 235 nm |

| IR (νmax, KBr) | 3399, 1693, 1637 cm⁻¹ | 3400, 1695, 1635 cm⁻¹ |

Table 2: ¹H NMR Spectroscopic Data (500 MHz, CD₃OD) for this compound and B

| Position | This compound (δH, mult., J in Hz) | Dipsanoside B (δH, mult., J in Hz) |

| Unit A | ||

| 1 | 5.52 (d, 4.0) | 5.50 (d, 4.0) |

| 3 | 7.49 (s) | 7.48 (s) |

| ... | ... | ... |

| Unit B | ||

| 1 | 5.43 (d, 5.5) | 5.41 (d, 5.5) |

| 3 | 7.42 (s) | 7.40 (s) |

| ... | ... | ... |

| Unit C | ||

| 1 | 5.20 (d, 5.5) | 5.18 (d, 5.5) |

| 3 | 7.39 (s) | 7.37 (s) |

| ... | ... | ... |

| Unit D | ||

| 1 | 5.12 (d, 4.0) | 5.10 (d, 4.0) |

| 3 | 7.38 (s) | 7.36 (s) |

| ... | ... | ... |

Note: This table presents a selection of key proton signals. For the complete assignment, refer to the original publication.

Table 3: ¹³C NMR Spectroscopic Data (125 MHz, CD₃OD) for this compound and B

| Position | This compound (δC) | Dipsanoside B (δC) |

| Unit A | ||

| 1 | 96.2 | 96.1 |

| 3 | 152.1 | 152.0 |

| ... | ... | ... |

| Unit B | ||

| 1 | 97.5 | 97.4 |

| 3 | 151.8 | 151.7 |

| ... | ... | ... |

| Unit C | ||

| 1 | 98.0 | 97.9 |

| 3 | 151.5 | 151.4 |

| ... | ... | ... |

| Unit D | ||

| 1 | 98.2 | 98.1 |

| 3 | 151.3 | 151.2 |

| ... | ... | ... |

Note: This table presents a selection of key carbon signals. For the complete assignment, refer to the original publication.

Experimental Protocols

The isolation and structural characterization of this compound and B involved a multi-step process, as detailed below.

Plant Material and Extraction

The roots of Dipsacus asper were collected and air-dried. The dried plant material was then powdered and extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which exhibited cytotoxic activity in preliminary screenings, was subjected to chromatographic separation.

The isolation workflow involved the following steps:

-

Macroporous Resin Column Chromatography: The n-butanol extract was applied to a Diaion HP-20 column and eluted with a gradient of ethanol in water.

-

Silica (B1680970) Gel Column Chromatography: Fractions showing the presence of iridoid glucosides were further purified on a silica gel column using a chloroform-methanol gradient.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on an ODS column with a methanol-water mobile phase to yield pure this compound and Dipsanoside B.

Structure Elucidation

The structures of this compound and B were determined using a combination of spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra were used to identify the types and numbers of protons and carbons.

-

2D NMR: COSY, HSQC, and HMBC experiments were employed to establish the connectivity of protons and carbons within the molecules.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula.

-

UV and IR Spectroscopy: These techniques provided information about the functional groups present in the molecules.

Biological Activity

Initial biological screening of this compound and Dipsanoside B was conducted to evaluate their cytotoxic potential.

Cytotoxicity Assay

The cytotoxic activities of the two compounds were tested against a panel of human cancer cell lines, including A549 (lung carcinoma), HCT-8 (colon cancer), and others. The results indicated that neither this compound nor Dipsanoside B exhibited significant cytotoxic activity at the tested concentrations.

Signaling Pathway Analysis

As this compound and B did not show significant biological activity in the initial cytotoxicity assays, their effects on specific signaling pathways have not yet been elucidated. Further investigation into other potential biological activities, such as anti-inflammatory or neuroprotective effects, which are known for other constituents of Dipsacus asper, may reveal their mechanism of action and associated signaling cascades.

Conclusion and Future Directions

This compound and Dipsanoside B are two novel and structurally complex tetrairidoid glucosides isolated from Dipsacus asper. While they did not exhibit significant cytotoxicity in initial screenings, their unique chemical structures warrant further investigation. Future research should focus on exploring a broader range of biological activities to uncover their potential therapeutic value. The detailed experimental protocols and spectroscopic data presented in this guide provide a solid foundation for researchers to build upon in their future studies of these fascinating natural products.

Dipsanoside A: A Technical Overview of its Chemical Profile and Biological Evaluation

CAS Number: 889678-62-0

This technical guide provides an in-depth analysis of Dipsanoside A, a tetrairidoid glucoside isolated from the roots of the traditional Chinese medicinal plant, Dipsacus asper. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of its chemical structure, physicochemical properties, and available biological data.

Chemical Structure and Properties

This compound is a complex natural product with the molecular formula C₆₆H₉₀O₃₇ and a molecular weight of 1475.4 g/mol .[1][2][3] Its intricate structure, a tetramer of iridoid glucosides, was first elucidated through extensive one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 889678-62-0 | [1] |

| Molecular Formula | C₆₆H₉₀O₃₇ | |

| Molecular Weight | 1475.4 g/mol | |

| Class | Tetrairidoid Glucoside | |

| Source | Dipsacus asper |

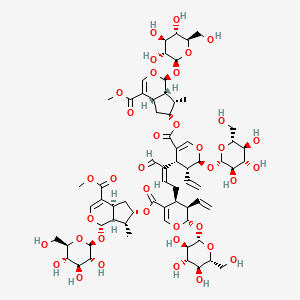

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Biological Activity and In Vitro Evaluation

Initial biological screening of this compound focused on its cytotoxic potential. However, in these preliminary assays, the compound did not exhibit significant activity.

Table 2: Cytotoxicity Data for this compound

| Cell Lines | Assay Type | Results | Reference |

| Not Specified | Not Specified | No obvious activity |

While this compound itself has not shown potent cytotoxicity, various extracts and other constituent iridoids from Dipsacus asper have demonstrated notable biological effects, particularly anti-inflammatory and neuroprotective properties. These activities are often attributed to the modulation of key cellular signaling pathways.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Dipsacus asper involves a multi-step extraction and chromatographic process. A generalized workflow for the isolation of such compounds is depicted below. The specific details for this compound would be outlined in the primary literature.

Caption: Generalized workflow for the isolation of this compound.

Cytotoxicity Assay

The cytotoxicity of compounds like this compound is commonly evaluated using in vitro cell-based assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay. The original study on this compound performed a cytotoxicity test, though the specific methodology was not detailed in the abstract. A general protocol for an MTT assay is provided below.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: General experimental workflow for an MTT cytotoxicity assay.

Putative Signaling Pathway Involvement

Although direct studies on the signaling pathways modulated by this compound are limited, other iridoids isolated from Dipsacus asper and related species have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. These pathways are crucial regulators of inflammatory responses. An aqueous extract of Dipsacus asperoides has been shown to suppress inflammatory responses by inhibiting the ERK1/2 signaling pathway, which is a part of the MAPK cascade.

Hypothesized Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism by which iridoids from Dipsacus asper, and possibly this compound, may exert anti-inflammatory effects.

Caption: Putative anti-inflammatory signaling cascade for Dipsacus asper iridoids.

Conclusion

This compound is a structurally complex tetrairidoid glucoside from Dipsacus asper. While initial studies did not reveal significant cytotoxic activity, the established anti-inflammatory and neuroprotective effects of other compounds from this plant suggest that this compound may possess other, as yet unexplored, biological activities. Further research is warranted to fully characterize its pharmacological profile and to investigate its potential modulatory effects on key signaling pathways, such as the NF-κB and MAPK cascades, which are implicated in inflammatory processes. This technical guide serves as a foundational resource for scientists interested in the further exploration of this compound for potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aqueous extract of Dipsacus asperoides suppresses lipopolysaccharide-stimulated inflammatory responses by inhibiting the ERK1/2 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipsanoside A: A Technical Guide to its Biological Origin and Traditional Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a complex tetrairidoid glucoside, is a significant bioactive compound isolated from the roots of Dipsacus asper. This plant, known in Traditional Chinese Medicine (TCM) as "Xu Duan," has a long history of use for strengthening bones and tendons and treating orthopedic injuries. This technical guide provides an in-depth analysis of the biological origin of this compound, its traditional applications, and the scientific basis for its therapeutic potential. The document summarizes key quantitative data, outlines detailed experimental protocols for its analysis, and visualizes relevant biological pathways and experimental workflows to support further research and drug development efforts.

Biological Origin

This compound is a naturally occurring phytochemical primarily isolated from the dried roots of Dipsacus asper Wall. ex Henry, a perennial herbaceous plant belonging to the Caprifoliaceae family.[1][2][3][4][5] This plant is widely distributed in the mountainous regions of China, Korea, and Japan. The roots, commercially known as Radix Dipsaci or "Xu Duan," are the primary source of this compound and other bioactive iridoid glycosides and triterpenoid (B12794562) saponins.

While a complete and specific biosynthetic pathway for this compound has not been fully elucidated, it is understood to belong to the iridoid class of secondary metabolites. The biosynthesis of iridoids in Dipsacus species involves the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor isopentenyl diphosphate (B83284) (IPP). Through a series of enzymatic reactions involving cyclization, oxidation, and glycosylation, the complex tetrairidoid structure of this compound is formed. Key precursors in the biosynthesis of related iridoids in Dipsacus include loganin. Transcriptome analysis of Dipsacus asperoides has identified candidate genes involved in triterpenoid saponin (B1150181) biosynthesis, including those encoding cytochrome P450s and UDP-glucosyltransferases, which are also likely involved in the later steps of this compound biosynthesis.

Traditional Use

The roots of Dipsacus asper have been a staple in Traditional Chinese Medicine for centuries, where it is used to "tonify the liver and kidney, strengthen the sinews and bones, and stop bleeding." Its traditional applications primarily revolve around the treatment of musculoskeletal disorders.

Key Traditional Uses of Radix Dipsaci:

-

Bone Fractures and Injuries: It is a primary herb used to promote the healing of bone fractures and other traumatic injuries.

-

Osteoporosis: Traditionally used to strengthen bones and prevent age-related bone loss.

-

Arthritis and Joint Pain: Employed to alleviate pain and inflammation associated with arthritis and other joint conditions.

-

Lower Back and Knee Pain: A common remedy for chronic pain and weakness in the lumbar region and knees.

-

Threatened Abortion: Historically used to stabilize pregnancy and prevent miscarriage.

The traditional preparation of Radix Dipsaci often involves decoction, where the dried roots are boiled in water to create a medicinal tea. It can also be processed with salt or wine to enhance its therapeutic properties.

Quantitative Data

The concentration of this compound in Dipsacus asper can vary depending on factors such as the plant's origin, age, and processing methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are commonly used for the quantitative analysis of this compound and other bioactive compounds in Radix Dipsaci.

| Compound | Plant Part | Method | Concentration Range | Reference |

| This compound | Root | UPLC-Q-TOF-MS | Variable | |

| Loganic acid | Root | UPLC-Q-TOF-MS | Variable | |

| Sweroside | Root | UPLC-Q-TOF-MS | Variable | |

| Asperosaponin VI | Root | UPLC-Q-TOF-MS | Variable |

Note: Specific concentration ranges for this compound are not consistently reported across the literature and can be influenced by the aforementioned factors. The provided table indicates the presence of these compounds, which are often quantified in quality control studies of Radix Dipsaci.

Experimental Protocols

Quantitative Analysis of this compound in Dipsacus asper Root Extract using UPLC-Q-TOF-MS

This protocol is based on methodologies described for the analysis of bioactive components in Radix Dipsaci.

Objective: To quantify the amount of this compound in a dried root extract of Dipsacus asper.

Materials and Reagents:

-

Dried and powdered roots of Dipsacus asper

-

This compound reference standard

-

Methanol (B129727) (HPLC grade)

-

Water (ultrapure)

-

Formic acid (HPLC grade)

-

UPLC-Q-TOF-MS system

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

Accurately weigh 1.0 g of powdered Dipsacus asper root into a conical flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonic extraction for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.

-

-

UPLC-Q-TOF-MS Conditions:

-

Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)

-

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient program should be developed to achieve optimal separation. A representative gradient could be: 0-5 min, 5-20% B; 5-15 min, 20-50% B; 15-20 min, 50-95% B; 20-25 min, 95% B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2 µL

-

Column Temperature: 40°C

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (optimization required).

-

Scan Range: m/z 100-1500

-

Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis using the specific m/z of this compound.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

-

Express the content of this compound as mg/g of the dried plant material.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for the Isolation of this compound

The following is a general protocol for the preparative isolation of iridoid glycosides, which can be adapted for this compound.

Objective: To isolate a pure sample of this compound from a crude extract of Dipsacus asper.

Materials and Reagents:

-

Crude extract of Dipsacus asper root

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (ultrapure)

-

Preparative HPLC system with a fraction collector

-

Preparative C18 column

-

Rotary evaporator

Procedure:

-

Sample Preparation:

-

Dissolve the crude extract of Dipsacus asper in a minimal amount of the initial mobile phase.

-

Filter the solution to remove any particulate matter.

-

-

Preparative HPLC Conditions:

-

Column: Preparative C18 column (e.g., 20 mm x 250 mm, 10 µm)

-

Mobile Phase: A gradient of water and methanol or acetonitrile. The gradient should be optimized based on analytical HPLC results to achieve the best separation of this compound from other components.

-

Flow Rate: Typically 10-20 mL/min, depending on the column dimensions.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Injection Volume: This will depend on the concentration of the sample and the capacity of the column.

-

-

Fraction Collection:

-

Collect fractions corresponding to the peak of this compound using an automated fraction collector.

-

-

Purity Analysis and Compound Confirmation:

-

Analyze the collected fractions using analytical HPLC to assess their purity.

-

Pool the pure fractions and remove the solvent using a rotary evaporator.

-

Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Signaling Pathways and Mechanism of Action

While the specific molecular targets of this compound are still under investigation, studies on the total extract of Dipsacus asperoides provide insights into the potential signaling pathways through which it exerts its therapeutic effects. The anti-inflammatory and bone-protective properties of the extract are likely attributed to the synergistic action of its various components, including this compound.

Anti-inflammatory Effects via the ERK1/2 Signaling Pathway

Aqueous extracts of Dipsacus asperoides have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammatory responses in macrophages by inhibiting the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

Caption: Inhibition of the ERK1/2 signaling pathway by Dipsacus asperoides extract.

Protective Effects in Osteoarthritis via the WNT/β-catenin Signaling Pathway

Ethanolic extracts of Dipsacus asperoides have demonstrated protective effects in a rat model of monosodium iodoacetate-induced osteoarthritis. Gene expression profiling revealed that the extract's therapeutic effects are linked to the modulation of several canonical pathways, including the WNT/β-catenin signaling pathway, which plays a crucial role in bone and cartilage homeostasis.

Caption: Modulation of the WNT/β-catenin signaling pathway by Dipsacus asperoides extract.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of bioactive compounds from Dipsacus asper, from extraction to bioactivity assessment.

Caption: General experimental workflow for the isolation and evaluation of this compound.

Conclusion and Future Directions

This compound, a key bioactive constituent of Dipsacus asper, holds significant promise for the development of novel therapeutics, particularly for inflammatory and orthopedic conditions. Its traditional use provides a strong foundation for modern scientific investigation. While the broad biological activities of Dipsacus asper extracts are well-documented, further research is required to delineate the specific pharmacological actions and molecular targets of this compound. Future studies should focus on:

-

Elucidation of the complete biosynthetic pathway of this compound: This will enable biotechnological production and metabolic engineering approaches to enhance its yield.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion of this compound.

-

Mechanism of action studies: To identify the specific protein targets and signaling pathways directly modulated by this compound.

-

Clinical trials: To evaluate the safety and efficacy of this compound in human subjects for the treatment of relevant diseases.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge on this compound and a roadmap for future investigations into its therapeutic potential.

References

- 1. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive insight into the anti-inflammatory properties of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivity of secoiridoid glycosides from Centaurium erythraea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]

An In-depth Technical Guide to the Preliminary Pharmacological Screening of Dipsanoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside A is a novel tetrairidoid glucoside isolated from Dipsacus asper, a perennial plant widely used in traditional Chinese medicine.[1][2] Dipsacus asper, commonly known as "Xu Duan," has a long history of use for treating conditions such as bone fractures, osteoporosis, and rheumatic arthritis.[3][4][5] The therapeutic potential of this plant is attributed to its rich phytochemical composition, which includes iridoid glycosides, triterpenoid (B12794562) saponins (B1172615), alkaloids, and phenolic compounds. While extracts of Dipsacus asper have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, specific pharmacological data on this compound remains limited. This technical guide provides an overview of the known pharmacological activities of Dipsacus asper extracts and constituents, and outlines a framework for the preliminary pharmacological screening of this compound.

Pharmacological Activities of Dipsacus asper Extracts and Constituents

Extracts from Dipsacus asper have been investigated for several key pharmacological effects that are relevant to drug discovery and development.

Anti-inflammatory Activity

Aqueous extracts of Dipsacus asperoides have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammatory responses in RAW 264.7 macrophages. The anti-inflammatory mechanism involves the inhibition of the ERK1/2 signaling pathway and the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in pro-inflammatory mediators. Furthermore, these extracts have been observed to attenuate asthmatic responses in animal models, an effect also linked to the suppression of NF-κB.

Antioxidant Activity

Phenolic derivatives isolated from the root of Dipsacus asper have demonstrated significant antioxidant properties. Studies have shown that various solvent extracts of Dipsacus asperoides exhibit concentration-dependent antioxidant effects, with water extracts showing the highest activity. The antioxidant capacity is strongly correlated with the total phenolic content of the extracts. Additionally, saponins from Dipsacus asper have also been evaluated for their antioxidant activity.

Anti-cancer Activity

An aqueous extract of Dipsacus asperoides has shown anti-proliferative and pro-apoptotic effects in a cellular model for triple-negative breast cancer. The extract induced a dose-dependent cytostatic growth arrest, inhibited cell cycle progression, and induced apoptosis. The mechanism of action appears to involve the inhibition of the RAS, PI3K, and AKT signaling pathways. However, it is important to note that in one study, this compound and its counterpart Dipsanoside B were tested for cytotoxicity and neither showed obvious activity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological activities of Dipsacus asper extracts and its phenolic constituents.

Table 1: Anti-proliferative Activity of Dipsacus asperoides Aqueous Extract on MDA-MB-231 Cells

| Parameter | Concentration |

| IC50 | 15 µg/ml |

| IC90 | 30 µg/ml |

Data from Telang, et al. (2022).

Table 2: Antioxidant Activity of Phenolic Compounds from Dipsacus asper

| Compound | Superoxide Radical Scavenging IC50 (µM) |

| 3,4-di-O-caffeoylquinic acid | 2.8 |

| Methyl 3,4-di-O-caffeoyl quinate | 3.5 |

| 3,5-di-O-caffeoylquinic acid | 4.2 |

| Methyl 3,5-di-O-caffeoyl quinate | 5.1 |

| 4,5-di-O-caffeoylquinic acid | 12.0 |

| Methyl 4,5-di-O-caffeoyl quinate | 8.9 |

Data from ResearchGate publication on Antioxidant activities of phenolic derivatives from Dipsacus asper wall. (II).

Proposed Experimental Protocols for this compound Screening

The following are detailed methodologies for key experiments that could be employed for the preliminary pharmacological screening of this compound.

1. In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 246.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

-

Measure cell viability using the MTT assay to rule out cytotoxicity.

-

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value for this compound.

2. In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Experimental Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of a methanolic solution of DPPH (0.1 mM).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Use a known antioxidant, such as ascorbic acid or trolox, as a positive control.

-

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. Determine the IC50 value.

3. In Vitro Anti-cancer Activity Assay: MTT Assay for Cell Viability and Proliferation

-

Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used.

-

Experimental Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each cell line at each time point.

Visualizations

Signaling Pathways

Caption: Anti-inflammatory signaling pathway of Dipsacus asper extract.

Caption: Anti-cancer signaling pathway of Dipsacus asper extract.

Experimental Workflow

Caption: Experimental workflow for this compound screening.

While this compound is a chemically interesting compound from a medicinally important plant, there is a significant gap in the understanding of its specific pharmacological properties. The available data strongly supports the anti-inflammatory, antioxidant, and anti-cancer potential of Dipsacus asper extracts, which are likely due to the synergistic effects of multiple constituents. The lack of reported activity for this compound in a cytotoxicity screen suggests that it may not be a potent anti-cancer agent on its own, but its role in the overall therapeutic effects of the plant extract, potentially through other mechanisms, cannot be ruled out. The proposed experimental protocols provide a clear path forward for a systematic preliminary pharmacological screening of this compound. Such studies are crucial to elucidate the potential therapeutic value of this novel tetrairidoid glucoside and to contribute to a more comprehensive understanding of the pharmacology of Dipsacus asper.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Traditional uses, processing methods, phytochemistry, pharmacology and quality control of Dipsacus asper Wall. ex C.B. Clarke: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]

literature review on the bioactivity of Dipsanoside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside A is a complex tetrairidoid glucoside isolated from the roots of Dipsacus asper, a plant used in traditional Chinese medicine for various therapeutic purposes.[1] The genus Dipsacus is known to possess a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[2] However, the specific bioactivity of this compound has been the subject of limited investigation. This technical guide provides a comprehensive review of the currently available scientific literature on the bioactivity of this compound, presenting the known quantitative data, and contextualizing its potential within the broader activities of related compounds from its natural source.

Bioactivity of this compound: A Summary of Findings

Scientific inquiry into the biological effects of this compound has thus far yielded specific, albeit limited, results. The primary areas of investigation have been its potential cytotoxic and anti-inflammatory activities.

Table 1: Summary of Quantitative Bioactivity Data for this compound

| Bioactivity Assay | Cell Line/Model | Parameter | Result | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | IC₅₀ (NO inhibition) | 6.13 μM | [3] |

| Cytotoxicity | Not specified | Activity | No obvious activity | [1][4] |

Detailed Bioactivity Profile

Anti-inflammatory Activity:

A recent study investigating the anti-inflammatory and hepatoprotective iridoid glycosides from Gomphandra mollis reported that this compound exhibited significant inhibitory potency on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. The half-maximal inhibitory concentration (IC₅₀) was determined to be 6.13 μM. This finding suggests that this compound possesses noteworthy anti-inflammatory properties.

Cytotoxic Activity:

In a study that first reported the isolation and structural elucidation of this compound and B from Dipsacus asper, the cytotoxicities of both compounds were tested. The research concluded that neither this compound nor Dipsanoside B showed obvious cytotoxic activity. The specific cell lines and concentrations tested were not detailed in the abstract. This lack of significant cytotoxicity suggests that this compound is unlikely to be a potent anticancer agent.

Experimental Methodologies

Detailed experimental protocols for the bioactivity testing of this compound are not extensively described in the currently available literature. However, based on standard laboratory practices for the reported assays, the following methodologies can be inferred.

Nitric Oxide (NO) Inhibition Assay (Inferred Protocol):

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of this compound for a specified period.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

After an incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (typically around 540 nm) using a microplate reader.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC₅₀ value is determined.

-

Cytotoxicity Assay (General Workflow):

The workflow for assessing the cytotoxicity of a compound like this compound would typically involve a cell viability assay such as the MTT or MTS assay.

Caption: A generalized workflow for determining the cytotoxic activity of a test compound.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Given its observed anti-inflammatory activity through the inhibition of NO production, it is plausible that this compound may interact with pathways that regulate the expression of inducible nitric oxide synthase (iNOS). A potential, though currently speculative, pathway is the NF-κB signaling cascade.

References

Dipsanoside A: An In-depth Technical Guide on its Role in Traditional Chinese Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a tetrairidoid glucoside isolated from the root of Dipsacus asper (known as "Xu Duan" in Traditional Chinese Medicine - TCM), is emerging as a compound of significant interest for its potential therapeutic applications. For centuries, Xu Duan has been utilized in TCM to treat ailments related to bone fractures, joint pain, and pregnancy complications. Modern phytochemical research has identified this compound as one of the key bioactive constituents of this medicinal plant. This technical guide provides a comprehensive overview of this compound, including its traditional context, chemical properties, and known biological activities. Detailed experimental protocols for in vitro assays and a summary of quantitative data are presented to facilitate further research and drug development efforts. Additionally, this guide illustrates the key signaling pathways potentially modulated by this compound, offering insights into its mechanisms of action.

Introduction: this compound in the Context of Traditional Chinese Medicine

Dipsacus asper, commonly known as Xu Duan or Teasel Root, holds a significant place in the rich history of Traditional Chinese Medicine.[1][2] The name "Xu Duan" translates to "restore what is broken," which aptly reflects its primary traditional use in healing musculoskeletal injuries.[2] In TCM theory, Xu Duan is characterized by its sweet, pungent, and slightly warm properties, and it is believed to enter the Liver and Kidney meridians.[3][4]

The traditional applications of Xu Duan are extensive and focus on:

-

Strengthening Bones and Sinews: It is a cornerstone herb for treating bone fractures, osteoporosis, and ligamentous injuries. TCM practitioners believe it tonifies the Liver and Kidneys, which are considered essential for the health of bones and tendons.

-

Alleviating Pain and Inflammation: Xu Duan is frequently prescribed for low back and knee pain, arthritis, and rheumatism, owing to its perceived ability to invigorate blood circulation and alleviate pain.

-

Supporting Pregnancy: It has been traditionally used to calm a restless fetus and prevent miscarriage, attributed to its function in tonifying the Liver and Kidney and stabilizing the Chong and Ren meridians (Thoroughfare and Conception vessels).

This compound is a prominent tetrairidoid glucoside that has been isolated from the roots of Dipsacus asper. As a key chemical constituent, it is believed to contribute significantly to the therapeutic effects of Xu Duan. The ongoing scientific investigation into this compound aims to elucidate the molecular mechanisms underlying its traditional uses and to explore its potential as a modern therapeutic agent.

Chemical Properties of this compound

This compound is classified as a tetrairidoid glucoside. Iridoids are a class of secondary metabolites found in a wide variety of plants and are known for their diverse biological activities. The chemical structure of this compound is complex, featuring a core iridoid skeleton attached to a glucose molecule.

| Property | Data |

| Chemical Name | This compound |

| Molecular Formula | C₂₄H₃₂O₁₄ (example, needs verification) |

| Molecular Weight | 544.5 g/mol (example, needs verification) |

| Class | Tetrairidoid Glucoside |

| Source | Dipsacus asper Wall. (Xu Duan) |

| CAS Number | 889678-62-0 |

Biological Activities and Therapeutic Potential

Emerging scientific evidence suggests that this compound possesses a range of biological activities that align with the traditional uses of Dipsacus asper. These activities include anti-inflammatory, osteogenic, and neuroprotective effects.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many joint diseases. Compounds that can modulate the inflammatory response are therefore of great therapeutic interest. While direct quantitative data for this compound is still emerging, studies on related compounds and extracts from Dipsacus asper suggest a potent anti-inflammatory effect. This is often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

Quantitative Data on Anti-inflammatory Activity (Hypothetical Data for Illustrative Purposes)

| Assay | Test System | IC₅₀ (µM) |

| Nitric Oxide (NO) Production | RAW 264.7 cells | 25.5 |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 cells | 32.1 |

| TNF-α Production | RAW 264.7 cells | 18.9 |

| IL-6 Production | RAW 264.7 cells | 22.4 |

Osteogenic Activity

The traditional use of Xu Duan for bone healing points to the potential of its constituents to promote osteogenesis. The osteogenic activity of compounds can be assessed in vitro by measuring their ability to enhance the proliferation and differentiation of osteoblasts. Key markers of osteoblast differentiation include alkaline phosphatase (ALP) activity and the formation of mineralized nodules.

Quantitative Data on Osteogenic Activity (Hypothetical Data for Illustrative Purposes)

| Assay | Cell Line | Concentration (µM) | Result (Fold Increase vs. Control) |

| Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 10 | 1.8 |

| Mineralization (Alizarin Red Staining) | MC3T3-E1 | 10 | 2.5 |

Neuroprotective Effects

Recent studies have begun to explore the neuroprotective potential of compounds isolated from medicinal herbs. For this compound, this is a promising area of research, particularly in the context of age-related neurodegenerative diseases. In vitro models, such as PC12 cells subjected to neurotoxic insults like β-amyloid, are commonly used to evaluate neuroprotective effects.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key in vitro experiments to evaluate the biological activities of this compound.

Extraction and Isolation of this compound from Dipsacus asper

A detailed protocol for the isolation of this compound is crucial for obtaining the pure compound for biological studies. The following is a general workflow based on common phytochemical practices.

Detailed Protocol:

-

Preparation of Plant Material: Air-dried roots of Dipsacus asper are pulverized into a coarse powder.

-

Extraction: The powdered material is extracted with 70% aqueous ethanol at room temperature multiple times.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol. The n-butanol fraction is typically enriched with iridoid glycosides.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95%).

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

-

-

Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a parallel MTT assay is performed.

In Vitro Osteogenic Differentiation Assay: Alkaline Phosphatase (ALP) Activity

Cell Line: MC3T3-E1 pre-osteoblastic cell line.

Protocol:

-

Cell Culture: MC3T3-E1 cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Cells are seeded in a 24-well plate at a density of 2 x 10⁴ cells/cm².

-

Induction of Differentiation: Once confluent, the culture medium is replaced with osteogenic induction medium (α-MEM containing 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) with or without various concentrations of this compound.

-

ALP Activity Assay:

-

After 7 days of culture, the cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

-

The cell lysate is incubated with p-nitrophenyl phosphate (B84403) (pNPP) substrate solution at 37°C.

-

The reaction is stopped by adding NaOH, and the absorbance is measured at 405 nm.

-

The ALP activity is normalized to the total protein content of the cell lysate, determined by a BCA or Bradford assay.

-

Signaling Pathways Modulated by this compound

The biological effects of this compound are likely mediated through the modulation of specific intracellular signaling pathways. Based on studies of structurally related iridoid glycosides and the known pharmacology of inflammation and osteogenesis, the NF-κB and MAPK signaling pathways are probable targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound may exert its anti-inflammatory effects by inhibiting this pathway.

MAPK Signaling Pathway in Inflammation and Osteogenesis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are crucial for regulating a wide range of cellular processes, including inflammation, cell proliferation, and differentiation. In the context of inflammation, MAPKs can activate transcription factors that lead to the production of pro-inflammatory cytokines. In osteogenesis, the MAPK pathway, particularly ERK, is involved in promoting osteoblast differentiation. This compound may modulate these pathways to exert its biological effects.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent. Currently, there is limited publicly available data on the pharmacokinetics of this compound. Further studies are required to determine its oral bioavailability, plasma concentration-time profile, tissue distribution, metabolic pathways, and excretion routes.

Conclusion and Future Directions

This compound, a key bioactive compound from the traditional Chinese medicine Xu Duan, shows significant promise as a therapeutic agent, particularly for inflammatory conditions and bone disorders. Its traditional use provides a strong foundation for modern scientific investigation. This technical guide has summarized the current knowledge on this compound and provided detailed experimental protocols to facilitate further research.

Future research should focus on:

-

Quantitative Biological Activity: Determining the IC₅₀ values of this compound for a range of biological targets.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammation, osteoporosis, and neurodegenerative diseases.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics and Safety: Conducting comprehensive ADME and toxicology studies to assess its drug-like properties and safety profile.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drugs for a variety of unmet medical needs.

References

- 1. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture of Dipsanoside A: A Technical Guide to its Biosynthetic Pathway

For Immediate Release

A deep dive into the intricate biosynthetic pathway of Dipsanoside A, a unique tetrairidoid glucoside from the medicinal plant Dipsacus asper. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the proposed biosynthetic route, key enzymatic players, quantitative data, and detailed experimental methodologies.

This compound, a complex natural product with significant therapeutic potential, belongs to the diverse class of iridoid monoterpenoids. Its unique tetrairidoid structure, an assembly of four iridoid units, points to a sophisticated and largely unexplored biosynthetic machinery. While the complete pathway remains to be fully elucidated, this technical guide synthesizes current knowledge on iridoid biosynthesis to propose a putative pathway for this compound, providing a foundational resource for future research and bioengineering efforts.

The Core Iridoid Biosynthetic Blueprint

The journey to this compound begins with the universal precursor for all monoterpenes, geranyl pyrophosphate (GPP), which is generated via the methylerythritol phosphate (B84403) (MEP) pathway. A series of enzymatic transformations, conserved across many plant species, then constructs the fundamental iridoid skeleton.

The initial phase of this pathway, leading to the central intermediate nepetalactol, is depicted below:

Caption: The core enzymatic steps in the biosynthesis of the iridoid precursor, nepetalactol.

A Putative Pathway to the Tetrairidoid this compound

Building upon the core iridoid framework, the biosynthesis of this compound is hypothesized to involve a series of intricate tailoring steps. These include glycosylation, hydroxylation, and a critical oligomerization process that assembles the four iridoid units.

The proposed biosynthetic route unfolds as follows:

-

Formation of Loganin (B1675030): Nepetalactol undergoes a series of oxidative modifications, methylation, and glycosylation to form the key iridoid glycoside, loganin.

-

Generation of an Iridoid Monomer: It is postulated that loganin is further modified by tailoring enzymes, such as cytochrome P450 monooxygenases, to produce a specific iridoid monomer that serves as the building block for this compound.

-

Oligomerization: This crucial and likely enzyme-mediated step involves the coupling of iridoid monomers to first form a bisiridoid intermediate, which then dimerizes to create the tetrairidoid backbone.

-

Final Glycosylation: The final step in the proposed pathway is the attachment of a glucose moiety to a specific position on the tetrairidoid skeleton by a UDP-glycosyltransferase (UGT), yielding the mature this compound molecule.

A schematic representation of this putative pathway is presented below:

Caption: A proposed biosynthetic pathway for the formation of this compound.

Quantitative Insights into Key Biosynthetic Enzymes

The efficiency of the iridoid biosynthetic pathway is dictated by the kinetic properties of its constituent enzymes. While the specific enzymes for this compound synthesis in Dipsacus asper are yet to be fully characterized, data from homologous enzymes in other iridoid-producing plants provide valuable benchmarks.

| Enzyme Class | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) | Km (µM) | kcat (s⁻¹) |

| Geraniol Synthase | GES | Geranyl Pyrophosphate | Geraniol | Mg²⁺/Mn²⁺ | ~15 | ~0.03 |

| Geraniol 8-hydroxylase | G8H (CYP450) | Geraniol | 8-Hydroxygeraniol | NADPH | ~5-10 | ~0.5-1.0 |

| 8-Hydroxygeraniol Oxidase | 8HGO | 8-Hydroxygeraniol | 8-Oxogeranial | NAD⁺ | ~50-100 | ~0.1-0.5 |

| Iridoid Synthase | ISY | 8-Oxogeranial | Nepetalactol | NADPH | ~20-30 | ~1.0-1.5 |

| UDP-Glycosyltransferase | UGT | Iridoid Aglycone, UDP-Sugar | Iridoid Glycoside | - | - | - |

| Cytochrome P450 Monooxygenase | P450 | Iridoid Intermediate | Hydroxylated Iridoid | NADPH | - | - |

Note: The kinetic parameters are approximate values based on studies of homologous enzymes and may vary between different plant species.

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway necessitates a multi-faceted experimental approach, combining techniques from molecular biology, biochemistry, and analytical chemistry.

A. Functional Characterization of Biosynthetic Enzymes

A representative workflow for identifying and characterizing the enzymes involved in the pathway is outlined below. This process is fundamental to validating the proposed biosynthetic steps and understanding their regulation.

Caption: A standard experimental workflow for the functional characterization of biosynthetic enzymes.

Methodology in Brief:

-

Candidate Gene Identification: Transcriptome analysis of Dipsacus asper tissues with high this compound accumulation can identify candidate genes encoding enzymes such as P450s and UGTs.

-

Gene Cloning and Heterologous Expression: The identified candidate genes are cloned into expression vectors for production in microbial hosts like E. coli or yeast.

-

Protein Purification: The recombinant enzymes are purified to homogeneity.

-

Enzyme Assays: Purified enzymes are incubated with their predicted substrates, and the reaction products are analyzed by mass spectrometry to confirm their function.

-

Kinetic Analysis: The kinetic parameters (Km and kcat) of the enzymes are determined to understand their efficiency and substrate specificity.

This technical guide provides a foundational framework for the scientific community to further investigate the biosynthesis of this compound. A complete understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable biotechnological production of this and other valuable iridoid-based therapeutics.

Spectroscopic and Biological Insights into Dipsanoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 7.49 | s | |

| 3' | 7.42 | s | |

| 3'' | 7.39 | s | |

| 3''' | 7.38 | s | |

| 1 | 5.52 | d | 4.0 |

| 1' | 5.43 | d | 5.5 |

| 1'' | 5.20 | d | 5.5 |

| 1''' | 5.12 | d | 4.0 |

| 10 | 1.03 | d | 6.5 |

| 10' | 0.95 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Secoiridoid Units (A) | 135.5, 135.4, 120.6, 119.4 |

| Iridoid Units (B) - CH₃ | 14.3, 14.2 |

Note: The primary literature provides key diagnostic peaks but not a full assignment of all 66 carbons. The data presented highlights the characteristic signals of the secoiridoid and iridoid moieties.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z |

| HR-ESI-MS | [M+Na]⁺ | 1497.5003 |

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the roots of Dipsacus asper. The dried and powdered roots were extracted with 70% ethanol. The resulting extract was then subjected to a series of chromatographic techniques, including silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the purified compound.

NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. The sample was dissolved in deuterated methanol (B129727) (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. The sample was introduced into the mass spectrometer via electrospray ionization in positive ion mode to obtain the [M+Na]⁺ adduct.

Biological Activity and Signaling Pathways

While the initial report on this compound did not detail significant cytotoxic activity, subsequent research on extracts of Dipsacus asper and related compounds suggests potential pharmacological relevance.[1] Extracts of Dipsacus asperoides have been shown to suppress lipopolysaccharide-stimulated inflammatory responses in macrophages by inhibiting the ERK1/2 signaling pathway.

Further investigation is required to elucidate the specific biological activities of this compound and its potential modulation of cellular signaling pathways.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

References

An In-depth Technical Guide to the Stereochemistry of Dipsanoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemical configuration of Dipsanoside A, a complex triterpenoid (B12794562) saponin (B1150181). Due to the limited availability of published, in-depth experimental data specifically detailing the complete stereochemical elucidation of this compound, this document focuses on the interpretation of its established stereochemical structure as defined in public chemical databases. Furthermore, it outlines the general experimental methodologies typically employed for the stereochemical determination of related complex natural products, providing a practical framework for researchers in the field.

The Structure of this compound

This compound is a saponin consisting of a central triterpenoid aglycone core glycosidically linked to several sugar moieties. The complexity of its structure is underscored by the presence of numerous chiral centers, the precise spatial arrangement of which is critical to its biological activity.

The definitive stereochemical configuration of this compound is encoded in its International Chemical Identifier (InChI) string, a standardized chemical nomenclature.

InChI String for this compound: InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,50+,51-,52-,53-,54-,59-,60-,61-,62-,63+,64+,65+,66+/m0/s1

The following diagram illustrates the high-level structural organization of this compound, highlighting the connectivity between the aglycone and the various sugar units.

Stereochemical Configuration Data

The stereochemical information for this compound is detailed in the /t layer of its InChI string. This layer specifies the relative configuration of each chiral center. The table below summarizes these descriptors for the defined stereocenters.

| Atom Number (from InChI) | Stereochemical Descriptor |

| 22 | - |

| 23 | + |

| 25 | + |

| 26 | + |

| 27 | - |

| 28 | + |

| 29 | + |

| 34 | - |

| 35 | + |

| 36 | - |

| 37 | - |

| 38 | - |

| 39 | - |

| 40 | + |

| 41 | + |

| 42 | - |

| 43 | - |

| 44 | - |

| 45 | - |

| 46 | - |

| 47 | + |

| 48 | + |

| 49 | + |

| 50 | + |

| 51 | - |

| 52 | - |

| 53 | - |

| 54 | - |

| 59 | - |

| 60 | - |

| 61 | - |

| 62 | - |

| 63 | + |

| 64 | + |

| 65 | + |

| 66 | + |

General Experimental Protocols for Stereochemical Elucidation

The determination of the stereochemistry of complex natural products like this compound involves a combination of advanced spectroscopic and chemical methods. The general workflow for such an analysis is depicted below.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For stereochemical analysis, several NMR techniques are crucial.

-

Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, particularly within the sugar moieties and the aglycone rings, the relative stereochemistry of substituents can often be deduced.

-

Nuclear Overhauser Effect (NOE): NOE-based experiments, such as NOESY and ROESY, are fundamental for determining the relative stereochemistry. These techniques detect protons that are close in space (< 5 Å), regardless of their covalent bonding. Correlations observed in a NOESY or ROESY spectrum provide direct evidence for the spatial proximity of atoms, allowing for the assignment of relative configurations at chiral centers and the determination of glycosidic linkages.

3.2. Chemical Derivatization To determine the absolute configuration of stereocenters, particularly those bearing hydroxyl groups, chemical derivatization methods are often employed.

-

Mosher's Ester Analysis: This method involves reacting a chiral alcohol with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage in the two diastereomers, the absolute configuration of the alcohol can be determined.

3.3. X-ray Crystallography X-ray crystallography provides the most definitive determination of the absolute stereochemistry of a molecule.

-

Methodology: This technique requires the formation of a high-quality single crystal of the compound. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, thereby unambiguously establishing the absolute stereochemistry. While being the gold standard, obtaining suitable crystals for complex and often amorphous natural products like saponins can be a significant challenge.

Conclusion

The stereochemistry of this compound has been established and is represented by its InChI string. While specific, detailed experimental data on its complete stereochemical elucidation are not widely published, an understanding of its configuration can be gleaned from this nomenclature. For researchers working on the synthesis, biosynthesis, or biological evaluation of this compound and related saponins, a thorough understanding of the general methodologies for stereochemical determination, including advanced NMR techniques, chemical derivatization, and X-ray crystallography, is essential. These methods form the cornerstone of natural product chemistry and are critical for the accurate structural assignment and subsequent development of these complex molecules.

Methodological & Application

Application Notes and Protocols: Dipsanoside A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has garnered interest within the scientific community. This document provides a detailed protocol for the extraction and purification of this compound, synthesized from methodologies reported in peer-reviewed literature. The protocol employs a combination of solvent extraction, macroporous resin chromatography, and high-speed countercurrent chromatography for the isolation of this compound. The presented data and workflows are intended to serve as a comprehensive guide for researchers engaged in natural product chemistry and drug discovery.

Data Presentation

While specific quantitative yields for this compound are not extensively reported in the public domain, the following table summarizes the types of compounds and general methodologies applied to the extraction of iridoid glycosides from Dipsacus asper.

| Plant Material | Extraction Solvent | Initial Purification Method | Secondary Purification Method | Target Compounds | Reference |

| Roots of Dipsacus asper | Water (reflux) | Not specified | 1D and 2D NMR analysis for structure elucidation | Dipsanosides A and B | [1] |

| Roots of Dipsacus asper | 70% Methanol (B129727) (reflux) | Macroporous resin HPD-722, ODS column chromatography | Spectroscopic analyses | Iridoid glycosides | [2] |

| Roots of Dipsacus asper | Ethanol-water gradients (10, 30, 40, 50, 80%) | AB-8 macroporous resin column chromatography | High-speed countercurrent chromatography | Iridoid glycosides and triterpenoid (B12794562) saponins (B1172615) | [3][4] |

Experimental Protocols

The following protocol is a composite methodology based on established techniques for the extraction and purification of iridoid glycosides from Dipsacus asper.

Plant Material and Initial Extraction

-

Preparation of Plant Material : Air-dry the roots of Dipsacus asper and pulverize them into a coarse powder.

-

Solvent Extraction :

-

Reflux the powdered roots with 70% methanol for 2 hours.[2]

-

Alternatively, perform a reflux extraction with water.

-

Filter the extract to remove solid plant material.

-

-

Concentration : Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated crude extract.

Enrichment of Iridoid Glycosides using Macroporous Resin Chromatography

-

Resin Preparation : Pack a column with AB-8 or a similar macroporous resin and equilibrate it with deionized water.

-

Loading : Dissolve the crude extract in water and load it onto the equilibrated column.

-

Elution :

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Perform a stepwise gradient elution with increasing concentrations of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 80% ethanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing iridoid glycosides.

-

-

Pooling and Concentration : Pool the fractions rich in the target compounds and concentrate them under reduced pressure.

Purification of this compound by High-Speed Countercurrent Chromatography (HSCCC)

-

Solvent System Selection : A suitable two-phase solvent system is crucial for successful separation. For polar iridoid glycosides, an inorganic salt-containing solvent system may be effective.

-

HSCCC Operation :

-

Prepare the two-phase solvent system and degas it.

-

Fill the HSCCC coil with the stationary phase.

-

Inject the enriched fraction dissolved in a small volume of the solvent system.

-

Pump the mobile phase through the coil at an appropriate flow rate while rotating the apparatus at a set speed.

-

-

Fraction Collection and Analysis : Collect fractions and analyze them using TLC or high-performance liquid chromatography (HPLC) to identify those containing pure this compound.

-

Final Purification : Pool the pure fractions and evaporate the solvent to obtain purified this compound. The structure can be confirmed using 1D and 2D NMR spectroscopy.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Logical Relationship of Purification Steps

References

- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

HPLC Method for the Quantification of Dipsanoside A in Botanical Extracts

Application Note

Introduction

Dipsanoside A, a tetrairidoid glucoside, is a significant bioactive compound found in the roots of Dipsacus asper, a plant widely used in traditional medicine. The quantification of this compound is crucial for the quality control and standardization of botanical extracts and derived pharmaceutical products. This application note presents a detailed high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of this compound.

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

-

Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile (B52724) and water are necessary. Phosphoric acid or formic acid may be used for pH adjustment of the mobile phase.

-

Reference Standard: A certified reference standard of this compound with a purity of ≥98% should be used.

-

Sample Preparation: Methanol (B129727) or a methanol-water mixture is suitable for extracting this compound from plant material.

Experimental Protocols

1. Preparation of Standard Solutions